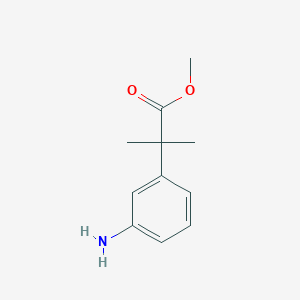
Methyl 2-(3-aminophenyl)-2-methylpropanoate
Vue d'ensemble
Description
“Methyl 2-(3-aminophenyl)-2-methylpropanoate” is a chemical compound. Its structure and properties would be similar to those of other aminophenyl compounds. For instance, “methyl 2-{[(3-aminophenyl)methyl]sulfanyl}acetate” and “Methyl 2-(3-aminophenyl)acetate hydrochloride” are related compounds .
Synthesis Analysis
While specific synthesis methods for “Methyl 2-(3-aminophenyl)-2-methylpropanoate” were not found, a related compound, a Schiff base ligand, was synthesized by the reaction between m-phenylenediamine and 2-hydroxybenzaldehyde in a 1:1 molar ratio .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using Density Functional Theory . The complete assignments of these compounds have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes .
Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 2-(3-aminophenyl)-2-methylpropanoate” were not found, related compounds have been used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Research includes the synthesis of novel N-(α-bromoacyl)-α-amino esters, including methyl 2-(2-bromo-3-methylbutanamido)-3-phenylpropanoate, with investigations into their crystal structures and biological activities. These compounds demonstrate low cytotoxicity and lack antibacterial and anti-inflammatory activity, making them potential candidates for incorporation in prodrugs (Yancheva et al., 2015).
Enzymatic and Biological Activity Studies
- Investigations into the enzymatic resolution of methyl 3-aminobutanoate and methyl 3-amino-3-phenylpropanoate derivatives, focusing on transesterifications catalyzed by lipase from Candida antarctica, reveal high conversion rates and the production of optically pure enantiomers (Escalante, 2008).
Chemical Synthesis Applications
- Research into the preparation of methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and related compounds highlights their use in synthesizing various heterocyclic systems, such as N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones. These compounds demonstrate potential in diverse chemical syntheses (Selič et al., 1997).
Colorimetric Sensor Development
- Methyl-3-(2-hydroxy-5-nitrophenyl amino)-3-phenylpropanoate has been explored as a colorimetric sensor for oxyanions, showcasing significant color change in response to specific anions. This research indicates its potential in developing sensitive, visual detection methods for anions (Suryanti et al., 2020).
Photopolymerization Research
- A study on nitroxide-mediated photopolymerization utilized a novel alkoxyamine compound, including methyl 2-((4-benzoylphenyl)((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)amino)-2-methylpropanoate, demonstrating its efficiency as a photoinitiator in polymerization processes (Guillaneuf et al., 2010).
Propriétés
IUPAC Name |
methyl 2-(3-aminophenyl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,10(13)14-3)8-5-4-6-9(12)7-8/h4-7H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTOFJJRLNMARC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-aminophenyl)-2-methylpropanoate | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

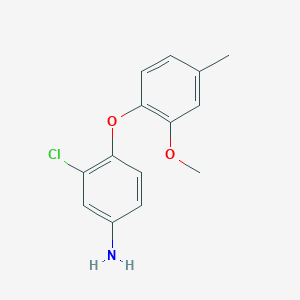
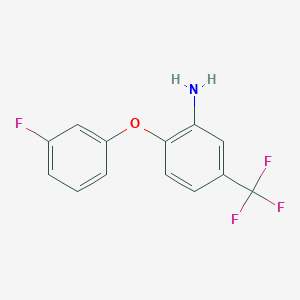
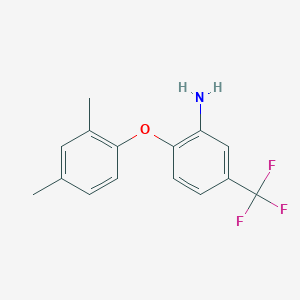
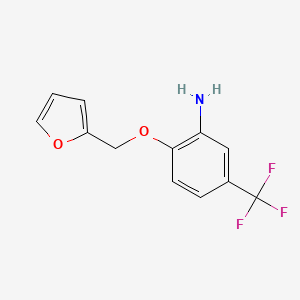
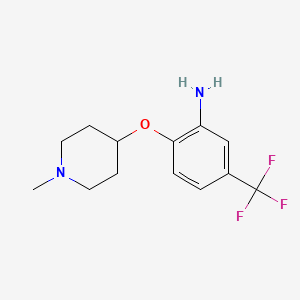
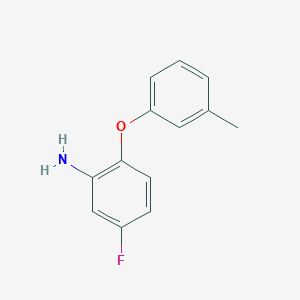
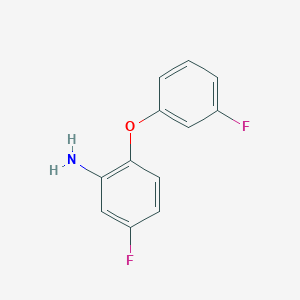
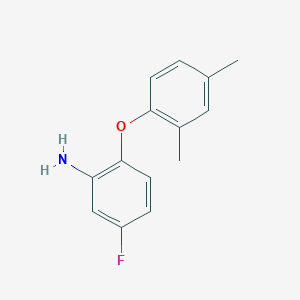
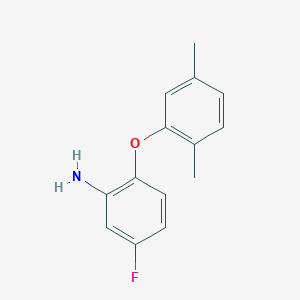
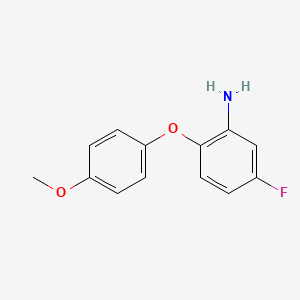
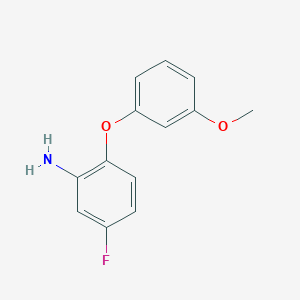
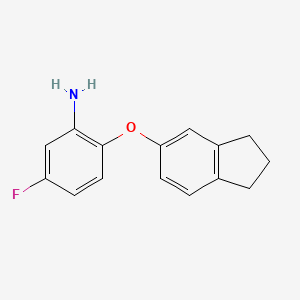
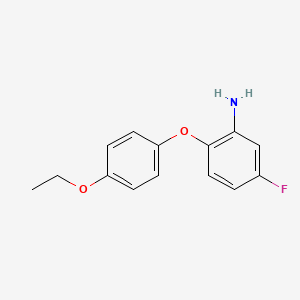
![5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B1319336.png)